molecular formula C21H23N3O3S2 B2668783 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide CAS No. 394238-46-1

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Cat. No.: B2668783
CAS No.: 394238-46-1
M. Wt: 429.55
InChI Key: QSBGIMSQTOHOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 2,5-dimethoxyphenyl group and at position 2 with a butanamide chain bearing a p-tolylthio moiety. The structural uniqueness of this compound lies in its combination of electron-rich methoxy groups and a sulfur-containing p-tolylthio substituent, which may enhance its physicochemical properties and biological interactions compared to simpler analogs.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-5-18(28-15-9-6-13(2)7-10-15)19(25)22-21-24-23-20(29-21)16-12-14(26-3)8-11-17(16)27-4/h6-12,18H,5H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGIMSQTOHOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions. The dimethoxyphenyl and p-tolylthio groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the thiadiazole ring and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents capable of combating resistant bacterial strains .

Anticancer Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide has also been investigated for its anticancer properties. Cell line studies reveal its ability to inhibit the proliferation of various cancer cells:

Cell Line TestedIC50 Value (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)20
A549 (lung cancer)30

The anticancer activity may be attributed to its ability to induce apoptosis through modulation of signaling pathways involved in cell growth and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic potential. Factors such as solubility, stability, and the presence of functional groups affect how it is absorbed and distributed within the body. Understanding these properties is crucial for optimizing its use in clinical applications .

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Bulky substituents (e.g., benzylthio in 5h, ethylthio in 5g) correlate with higher melting points (133–170°C), likely due to increased molecular packing efficiency. The target compound’s 2,5-dimethoxyphenyl group, with its planar aromatic structure and polar methoxy groups, may elevate its melting point compared to aliphatic thioethers (e.g., 5f, 5k) but lower it relative to halogenated analogs (e.g., 5e, 5j) .

Synthetic Yields :

  • Yields for thiadiazole derivatives range from 68% to 88%, with benzylthio-substituted compounds (e.g., 5h) showing the highest yields (88%). The target compound’s synthesis may follow similar trends, though the presence of dimethoxyphenyl and p-tolylthio groups could necessitate optimized reaction conditions to achieve comparable yields .

Structural Divergence :

  • Unlike the acetamide chains in Table 1 compounds, the target compound features a butanamide chain. This longer alkyl chain may enhance lipophilicity, influencing membrane permeability in biological systems.
  • The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which could modulate electronic interactions in receptor binding compared to electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e, 5j) .

Implications for Research and Development

While direct biological data for the target compound are unavailable, structural analogs in Table 1 demonstrate that substituent choice significantly impacts physicochemical and functional properties. For instance:

  • Antimicrobial Activity : Chlorinated analogs (e.g., 5e, 5j) often exhibit enhanced activity due to increased electrophilicity. The target compound’s methoxy groups may reduce such effects but improve metabolic stability.
  • Solubility and Bioavailability: The p-tolylthio group’s hydrophobicity may necessitate formulation adjustments to enhance aqueous solubility, contrasting with more polar phenoxy-based derivatives (e.g., 5k, 5l).

Further studies should prioritize synthesizing the target compound to experimentally validate these hypotheses and explore its pharmacological profile.

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a compound that incorporates a 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Characteristics

The compound features a thiadiazole ring system that is integral to its biological activity. The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight366.45 g/mol
LogP3.56
Polar Surface Area78.42 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In particular:

  • Antibacterial Studies : A series of derivatives based on the thiadiazole structure demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like ampicillin .
  • Antifungal Activity : Thiadiazole derivatives have also been evaluated for antifungal properties. One study indicated that certain modifications to the thiadiazole ring enhanced antifungal activity against Candida albicans, suggesting that structural variations can significantly influence effectiveness .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored in various studies:

  • Cell Line Studies : Compounds similar to this compound have been tested against different cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival .
  • Mechanism of Action : The proposed mechanism involves interaction with specific receptors or enzymes that regulate cancer cell metabolism and growth. This suggests potential for development as therapeutic agents in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole compounds have also been documented:

  • In Vivo Studies : In animal models, certain derivatives exhibited a reduction in inflammation markers, indicating their potential use in treating inflammatory diseases. The anti-inflammatory activity is believed to be mediated through inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives against multiple bacterial strains. The results showed that the compound with the p-tolylthio group had superior antibacterial activity compared to other derivatives tested.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against human breast cancer cells (MCF-7). The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxic effects.

Q & A

Q. What are the key synthetic pathways for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide?

The synthesis typically involves:

  • Cyclization : Reacting 2,5-dimethoxybenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization using phosphorus oxychloride (POCl₃) to generate the 1,3,4-thiadiazole core .
  • Acylation : Introducing the p-tolylthio-butanamide moiety via nucleophilic substitution or coupling reactions. For example, butanoyl chloride can react with the thiadiazole amine group in the presence of pyridine or triethylamine as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetone/ethanol mixtures is recommended .

Q. Which characterization techniques are critical for structural confirmation?

Essential methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal structure and intramolecular interactions (e.g., hydrogen bonding in thiadiazole derivatives) .

Q. What preliminary biological screening assays are recommended?

Based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Spectrophotometric assays for lipoxygenase or cyclooxygenase inhibition, given the compound’s thiadiazole and acetamide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve solubility .
  • Temperature Control : Maintain 80–100°C during cyclization to minimize side reactions .
  • Catalyst Screening : Test coupling agents like EDCI/HOBt for acylation steps to reduce racemization .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. How should researchers address contradictory biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
  • Purity Verification : Re-test compounds after rigorous purification (e.g., HPLC ≥95% purity) to rule out impurity-driven artifacts .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing p-tolylthio with benzylthio) to isolate functional group contributions .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2) or receptors. Prioritize docking poses with hydrogen bonds to thiadiazole nitrogen or methoxy groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key residues in target pockets .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and validate docking predictions .

Q. What experimental approaches validate in silico predictions of metabolic stability?

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP450 Inhibition Screening : Fluorescence-based assays to evaluate interactions with cytochrome P450 isoforms .
  • Plasma Stability Tests : Measure compound half-life in plasma at 37°C and pH 7.4 .

Methodological Tables

Q. Table 1: Recommended Solvents for Key Synthesis Steps

StepSolventPurposeReference
CyclizationTolueneHigh-boiling solvent for dehydration
AcylationDMFFacilitates nucleophilic substitution
PurificationEthyl AcetateChromatography eluent

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted thiosemicarbazideIncomplete cyclizationColumn chromatography
Residual POCl₃Inadequate quenchingNeutralization with ice/NaHCO₃
OligomersSide reactionsRecrystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.